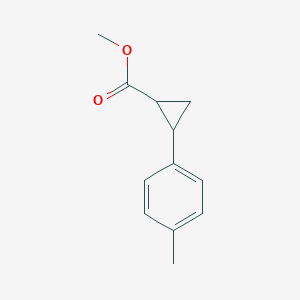
Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate is a versatile chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a clear, pale liquid with a purity of at least 95% . This compound is used as a building block in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate has a wide range of scientific research applications, including:
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological compounds.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the nature of the compound it interacts with. For example, in biological systems, it may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate can be compared with other similar compounds, such as:
These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. This compound is unique in its versatility and wide range of applications in various fields.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 2-(4-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-8-3-5-9(6-4-8)10-7-11(10)12(13)14-2/h3-6,10-11H,7H2,1-2H3 |
InChI Key |
UZLFTBIQJWSGEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















